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Compound of Interest

Compound Name: (8R)-1-methylpiperidin-3-ol

Cat. No.: B1310821

(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a high-value
building block, or synthon, in modern organic synthesis and medicinal chemistry.[1][2] Its
significance lies not just in the robust piperidine ring, a privileged scaffold found in numerous
pharmaceuticals, but in the specific, defined stereochemistry at the C3 position.[1][3] This R-
configuration is critical in drug development, where the three-dimensional arrangement of
atoms dictates the interaction between a drug molecule and its biological target.[1] One
enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even
cause adverse effects.[1] Consequently, the use of enantiomerically pure starting materials like
(3R)-1-methylpiperidin-3-ol is a cornerstone of developing safer and more effective
medicines.[1]

This guide provides an in-depth technical overview for researchers and drug development
professionals, covering the molecule's fundamental properties, synthesis strategies, analytical
characterization, and applications, with an emphasis on the scientific reasoning behind the
methodologies.

Section 1: Core Physicochemical & Structural
Properties

The utility of a synthetic building block is fundamentally tied to its physical and chemical
properties. These parameters influence reaction conditions, purification strategies, and
formulation.
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1.1. Structural and Chemical Identifiers (3R)-1-methylpiperidin-3-ol is unambiguously

identified by its CAS number and various structural notations.

Identifier Value Source
CAS Number 28808-26-6 [4][5]
Molecular Formula CeH13NO [41[5]
Molecular Weight 115.175 g/mol [4]
IUPAC Name (3R)-1-methylpiperidin-3-ol [5]
Canonical SMILES CN1CCCC(C1)O [4]
Isomeric SMILES CN1CcCcCO [4]
InChikey UKANCZCEGQDKGF- 5]
ZCFIWIBFSA-N

1.2. Physicochemical Data The following table summarizes key computed and experimental

properties, which are critical for planning experiments and understanding the molecule's

behavior.
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Property Value Significance in Application
N ) Dictates purification methods

Boiling Point 78-80 °C (at 15 Torr) _ o

like vacuum distillation.[4]

Important for reagent volume
Density 1.005 + 0.06 g/cm? (Predicted) calculations and reaction

scaling.[4]

) Relates to the acidity of the

pKa 14.95 + 0.20 (Predicted)

hydroxy! proton.[4]

Indicates low lipophilicity,
LogP 0.01080 (Predicted) suggesting good solubility in

polar solvents.[4]

The hydroxyl group can

participate in hydrogen

Hydrogen Bond Donors 1 o ) N
bonding, influencing solubility
and crystal packing.[4]

The nitrogen and oxygen

Hydrogen Bond Acceptors 2 atoms can accept hydrogen
bonds.[4]

Topological Polar Surface Area 035 A2 A predictor of drug transport

(TPSA)

properties.[5][6]

Section 2: Synthesis Strategies - Achieving

Enantiopurity

The synthesis of a single enantiomer like (3R)-1-methylpiperidin-3-ol is a critical challenge.

The choice of method often depends on the scale of production, cost considerations, and

desired enantiomeric purity.

2.1. Asymmetric Reduction of 1-methyl-3-piperidone A prevalent laboratory-scale method is the

asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[1] This approach

leverages chiral catalysts or reagents to selectively produce the (R)-enantiomer.
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Causality of Method: The core principle is the transfer of a hydride to one specific face of the
carbonyl group, guided by a chiral environment. This avoids the formation of a racemic mixture
that would require a subsequent, often difficult, resolution step. Common reducing agents
include sodium borohydride or lithium aluminum hydride, used in conjunction with a chiral
catalyst.[7]

Workflow for Asymmetric Reduction.

2.2. Industrial Scale: Catalytic Hydrogenation For larger-scale production, catalytic
hydrogenation is often preferred due to its efficiency and atom economy.[1][7] This involves
hydrogenating 1-methyl-3-piperidone using a metal catalyst (e.g., palladium on carbon) in the
presence of a chiral auxiliary or ligand.[7]

Expert Insight: While conceptually similar to asymmetric reduction, catalytic hydrogenation
offers advantages in industrial settings. It avoids stoichiometric use of expensive chiral
reagents, and the catalyst can often be recovered and reused. The primary challenge lies in
developing a highly selective and active catalyst system that provides high enantiomeric
excess (e.e.) under practical conditions.

Section 3: Analytical Characterization - A Self-
Validating System

Confirming the identity, purity, and stereochemical integrity of (3R)-1-methylpiperidin-3-ol
requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle,
and together they form a self-validating system.

Comprehensive Analytical Workflow.

3.1. Spectroscopic Elucidation Spectroscopic methods are fundamental to confirming the
molecular structure.[1]

¢ Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to verify the
carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and
integrations of the signals must be consistent with the piperidine ring structure, the N-methyl
group, and the hydroxyl-bearing methine proton.
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e Mass Spectrometry (MS): This technique confirms the molecular weight. Electron ionization
(El) mass spectra will show a molecular ion peak (M+) corresponding to the exact mass
(115.0997) and a characteristic fragmentation pattern.[6]

« Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A broad
absorption band in the 3300-3500 cm~1 region confirms the presence of the O-H stretch from
the alcohol group, while C-H and C-N stretches will appear in their respective regions.[6]

3.2. Chromatographic Purity Assessment Chromatography is essential for determining both

chemical and enantiomeric purity.[1]

e High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These
techniques are used to assess chemical purity by separating the target compound from any
starting materials, byproducts, or solvents.[1]

» Chiral Chromatography: This is the most critical technique for a chiral molecule. To
determine the enantiomeric excess, the sample is analyzed on a chiral stationary phase
(either via HPLC or GC) that can differentiate between the (R) and (S) enantiomers, resulting
in two separate peaks. The relative area of these peaks is used to calculate the e.e.

Protocol Insight: GC-based Enantiomeric Purity via Derivatization Direct analysis of
enantiomers can be challenging. A robust method involves derivatization with a chiral agent to
form diastereomers, which are easily separable on a standard achiral GC column.[1]

» Derivatization: React a sample of the synthesized 1-methylpiperidin-3-ol with an enantiopure
chiral derivatizing agent, such as (R)-Mosher's acid chloride, in a suitable solvent with a
base.[1] This creates a mixture of two diastereomeric esters.

o GC Analysis: Inject the resulting solution onto a standard achiral capillary GC column (e.qg.,
5% Phenyl Polysiloxane).[1]

o Separation: The diastereomers will have different physical properties and will elute at
different retention times.

» Quantification: The ratio of the peak areas for the two diastereomers directly corresponds to
the enantiomeric ratio of the original alcohol sample.
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Section 4: Applications in Drug Discovery

(3R)-1-methylpiperidin-3-ol is not an active pharmaceutical ingredient itself but a crucial
intermediate for building them. Its unique stereochemistry and functional groups (a secondary
alcohol and a tertiary amine) provide versatile handles for further chemical modification.[1]

Its applications include:

¢ Synthesis of Enantioselective Drugs: It serves as a starting material for complex molecules
where the piperidine stereocenter is essential for biological activity.[7]

+ DNA Methyltransferase Inhibitors: It has been used in the asymmetric synthesis of
constrained S-adenosyl-L-homocysteine (SAH) analogs, which have potential as cancer
therapeutics.[7]

e Adenosine A2A Antagonists: This scaffold is valuable for preparing diaryl
acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease
and other neurodegenerative disorders.[7]

Section 5: Safety and Handling

Proper handling of (3R)-1-methylpiperidin-3-ol is essential in a research environment. The
following guidelines are based on available Safety Data Sheets (SDS).

o Personal Protective Equipment (PPE): Always weatr tightly fitting safety goggles, impervious
gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a
chemical fume hood.[9][10]

o First Aid Measures:

o

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

[¢]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with
plenty of water.[8]

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[8]
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o Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]
Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
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28808-26-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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